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molecular formula C9H10F2N2O B8388782 2-Amino-3-(3,5-difluorophenyl)propanamide

2-Amino-3-(3,5-difluorophenyl)propanamide

Cat. No. B8388782
M. Wt: 200.19 g/mol
InChI Key: TZKXBHYOLWCQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187426B2

Procedure details

A solution of methyl 2-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (3.67 g, 14.6 mmol) in aqueous ammonium hydroxide (5.5 mL) and water (22 mL) was stirred at ambient temperature for 18 hours and extracted with dichloromethane (4×50 mL). The combined organic layers were dried over anhydrous sodium sulphate, filtered and concentrated in vacuo to dryness to give 2-amino-3-(3,5-difluorophenyl)propanamide as a colorless solid (1.50 g, 51%): 1H NMR (300 MHz, CD3OD) δ 6.92-6.75 (m, 3H), 3.56 (dd, J=7.3, 6.3 Hz, 1H), 3.00 (dd, J=13.4, 6.3 Hz, 1H), 2.83 (dd, J=13.4, 7.4 Hz, 1H).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)[C:4](OC)=[O:5].[OH-].[NH4+:18]>O>[NH2:2][CH:3]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)[C:4]([NH2:18])=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)CC1=CC(=CC(=C1)F)F
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N)CC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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